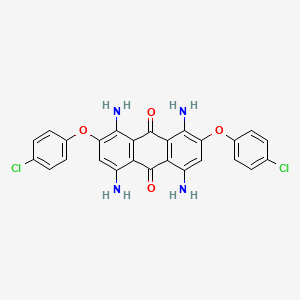

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 It is known for its unique structure, which includes multiple amino groups and chlorophenoxy substituents attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amino groups are further reacted with 4-chlorophenol in the presence of a base to form the chlorophenoxy substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amino groups.

Substitution: The chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Bases like sodium hydroxide or potassium carbonate facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple amino groups allow it to form hydrogen bonds and interact with various biomolecules, potentially disrupting cellular processes. Its chlorophenoxy groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of chlorine atoms.

1,4,5,8-Tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione: Contains methoxy groups instead of chlorophenoxy groups.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions and functionalities.

Biological Activity

1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione, commonly referred to as Disperse Blue 1 (CAS NO. 2475-45-8), is a synthetic anthraquinone derivative known for its potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising anticancer properties and mechanisms of action that target specific cellular pathways.

Chemical Structure and Properties

The molecular formula of Disperse Blue 1 is C14H12N4O2 with a molecular weight of approximately 268.27 g/mol. It exhibits stability under standard conditions but is combustible and incompatible with strong oxidizing agents. The compound's structure features multiple amino groups and chlorophenoxy substituents that enhance its biological interactions.

Recent studies have elucidated the mechanisms through which Disperse Blue 1 exerts its biological effects:

- Targeting Tumor-Associated NADH Oxidase (tNOX) : Research indicates that Disperse Blue 1 binds to tNOX in oral cancer cells. This interaction leads to the degradation of tNOX, which is crucial for cellular growth in cancerous tissues. The downregulation of tNOX correlates with the induction of apoptosis in these cells .

- DNA Intercalation : Like other anthraquinone derivatives, Disperse Blue 1 may intercalate into DNA strands, disrupting normal cellular processes and promoting cytotoxicity against cancer cells .

- Multitarget Anticancer Action : The compound has been shown to interact with various cellular targets including duplexes and G-quadruplexes of DNA, topoisomerase I, and Aurora B kinase. This multitarget approach enhances its efficacy against multidrug-resistant (MDR) tumor cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of Disperse Blue 1:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Zhang et al. (2022) | Oral cancer (SAS, HSC-3) | >95% apoptosis | tNOX binding and degradation |

| Chun-Guang et al. (2022) | K562 (leukemia) | 100 µmol/L | Induction of apoptosis via Bcl-2/Bax modulation |

| Chen et al. (2022) | AGS (gastric cancer) | <0.07 mM | Inhibition of cell proliferation |

Case Studies

- Oral Cancer Treatment : In a study focused on oral cancer cells, Disperse Blue 1 demonstrated significant anticancer activity by inducing apoptosis through the downregulation of tNOX. The study highlighted that compounds targeting tNOX could reverse cancer phenotypes when combined with RNA interference techniques .

- Leukemia Cell Lines : Another investigation into K562 leukemia cells revealed that treatment with anthraquinone derivatives resulted in a marked decrease in cell viability due to induced apoptosis. The modulation of apoptotic proteins such as Bcl-2 and Bax was crucial in mediating these effects .

- Gastric Cancer Cells : Disperse Blue 1 showed potent inhibitory effects on AGS gastric cancer cells, with IC50 values indicating high efficacy at low concentrations. The compound's ability to disrupt cellular processes makes it a candidate for further development in cancer therapeutics .

Properties

CAS No. |

88600-60-6 |

|---|---|

Molecular Formula |

C26H18Cl2N4O4 |

Molecular Weight |

521.3 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C26H18Cl2N4O4/c27-11-1-5-13(6-2-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-7-3-12(28)4-8-14/h1-10H,29-32H2 |

InChI Key |

BZYNMOKJVUGRKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)Cl)N)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.